![molecular formula C10H9NO4 B1225000 Ácido (oxo)acético [2-(acetilamino)fenil] CAS No. 32375-61-4](/img/structure/B1225000.png)

Ácido (oxo)acético [2-(acetilamino)fenil]

Descripción general

Descripción

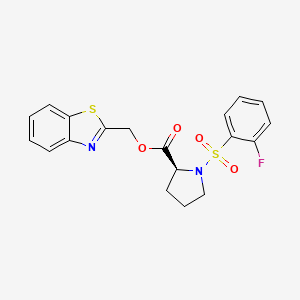

[2-(Acetylamino)phenyl](oxo)acetic acid, also known as [2-(Acetylamino)phenyl](oxo)acetic acid, is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [2-(Acetylamino)phenyl](oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Acetylamino)phenyl](oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal y síntesis de fármacos

El compuesto sirve como bloque de construcción en química medicinal para la síntesis de diversas moléculas farmacológicamente activas. Su estructura es susceptible a modificaciones, dando lugar a derivados con posibles efectos terapéuticos. Por ejemplo, los derivados de fenoxi acetamida, que pueden sintetizarse a partir de compuestos relacionados, se han explorado por sus diversas actividades farmacológicas . Estas actividades incluyen propiedades anticancerígenas, antimicrobianas y antiinflamatorias, lo que las convierte en valiosas para el desarrollo de nuevos medicamentos.

Aplicaciones de la química computacional

En química computacional, los derivados del "Ácido (oxo)acético [2-(acetilamino)fenil]" pueden utilizarse para modelar interacciones con objetivos biológicos. Al estudiar las interacciones moleculares y las propiedades fisicoquímicas, los investigadores pueden predecir los efectos biológicos de los nuevos fármacos y optimizar los existentes . Este proceso es crucial para diseñar fármacos a medida con perfiles mejorados de seguridad y eficacia.

Investigación anticancerígena

Los derivados del "Ácido (oxo)acético [2-(acetilamino)fenil]" se han investigado por sus propiedades anticancerígenas. La capacidad del compuesto para interactuar con las vías de las células cancerosas e inhibir el crecimiento tumoral lo convierte en un candidato para desarrollar nuevos agentes anticancerígenos. La investigación sobre su mecanismo de acción podría conducir a avances en el tratamiento del cáncer .

Desarrollo antiinflamatorio y analgésico

Las propiedades antiinflamatorias de los derivados del "Ácido (oxo)acético [2-(acetilamino)fenil]" los hacen adecuados para el desarrollo de nuevos fármacos antiinflamatorios y analgésicos. Al inhibir enzimas o vías de señalización específicas, estos compuestos pueden reducir la inflamación y el dolor, lo que es beneficioso para tratar diversas enfermedades inflamatorias .

Actividad antimicrobiana

Con el aumento de la resistencia a los antibióticos, existe la necesidad de nuevos agentes antimicrobianos. El "Ácido (oxo)acético [2-(acetilamino)fenil]" y sus derivados han mostrado prometedoras en este campo, exhibiendo actividades antibacterianas y antifúngicas. Su potencial para actuar contra un amplio espectro de patógenos puede aprovecharse para desarrollar nuevos antibióticos .

Estudios de inhibición enzimática

El compuesto se ha utilizado para estudiar la inhibición enzimática, particularmente en el contexto de la peptidilglicina alfa-amidante monooxigenasa. Esta enzima participa en diversos procesos fisiológicos, y su inhibición puede tener implicaciones terapéuticas, como efectos antiinflamatorios e inhibición del crecimiento de ciertas células cancerosas .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to amino acid metabolism or the citric acid cycle .

Pharmacokinetics

The compound’s water solubility of 8241g/L at 25 ºC suggests that it may be readily absorbed and distributed throughout the body. Its impact on bioavailability is currently unknown .

Action Environment

The action of 2-(Acetylamino)phenylacetic acid may be influenced by various environmental factors. For instance, its stability could be affected by humidity, as it can decompose in moist air . Additionally, its efficacy may be influenced by the pH of its environment, given its acidic nature .

Análisis Bioquímico

Biochemical Properties

2-(Acetylamino)phenylacetic acid plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as histone deacetylases (HDACs). This compound interacts with HDACs, leading to increased acetylation levels of histone subtypes in a dose- and time-dependent manner . The inhibition of HDACs by 2-(Acetylamino)phenylacetic acid results in the modulation of gene expression and has been shown to exhibit anti-tumorigenic properties .

Cellular Effects

The effects of 2-(Acetylamino)phenylacetic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit the growth of ras-transformed epithelial and human lung carcinoma cells . Additionally, it affects the acetylation levels of histones, thereby altering gene expression and impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 2-(Acetylamino)phenylacetic acid exerts its effects through the inhibition of HDAC enzymes. This inhibition leads to increased acetylation of histones, which in turn affects gene expression. The compound binds to the active site of HDACs, preventing their deacetylase activity and resulting in the accumulation of acetylated histones . This mechanism is crucial for its anti-tumorigenic properties and its ability to modulate cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Acetylamino)phenylacetic acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term exposure to 2-(Acetylamino)phenylacetic acid has been observed to result in sustained inhibition of HDAC activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(Acetylamino)phenylacetic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumorigenic properties without causing adverse effects. At higher doses, toxic effects may be observed. The threshold effects and toxicities at high doses are critical for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

2-(Acetylamino)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Acetylamino)phenylacetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution patterns are crucial for understanding its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-(Acetylamino)phenylacetic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-(2-acetamidophenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(14)15/h2-5H,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDOFIAJRUIUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186088 | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32375-61-4 | |

| Record name | N-Acetylisatic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032375614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylisatic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![4-methyl-2-[(1-oxo-2-phenoxyethyl)amino]-N-phenyl-5-thiazolecarboxamide](/img/structure/B1224926.png)

![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)

![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)

![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)

![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)

![3-[3-[2-(2-Carbamoylphenoxy)-1-oxoethyl]-2,5-dimethyl-1-pyrrolyl]propanoic acid methyl ester](/img/structure/B1224939.png)